Omega-3 Arachidonic Acid-d8 is a deuterated form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various biological processes. Its molecular formula is CHDO, and it has a molecular weight of approximately 312.5 g/mol. The compound contains eight deuterium atoms, which are isotopes of hydrogen, located at the 8, 9, 11, 12, 14, 15, 17, and 18 positions of the carbon chain. Omega-3 Arachidonic Acid-d8 is primarily used as an internal standard for the quantification of arachidonic acid in analytical chemistry techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry .
Omega-3 Arachidonic Acid-d8 exhibits biological activities similar to those of non-deuterated arachidonic acid. It is involved in the synthesis of eicosanoids, which are critical for various biological functions including:
The synthesis of Omega-3 Arachidonic Acid-d8 can be achieved through several methods:
Omega-3 Arachidonic Acid-d8 has several applications:
Interaction studies involving Omega-3 Arachidonic Acid-d8 focus on its effects on various biological systems:
These interactions highlight its potential therapeutic roles in conditions such as cardiovascular diseases and neurodegenerative disorders .
Several compounds share structural similarities with Omega-3 Arachidonic Acid-d8. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Arachidonic Acid | CHO | Precursor for eicosanoids; involved in inflammation |
| Docosahexaenoic Acid | CHO | Omega-3 fatty acid; important for brain health |
| Eicosapentaenoic Acid | CHO | Another omega-3 fatty acid; anti-inflammatory properties |
| Linoleic Acid | CHO | Omega-6 fatty acid; precursor to arachidonic acid |
Omega-3 Arachidonic Acid-d8 is unique due to its deuterated nature, which allows for precise tracking and quantification in research settings. Its specific isotopic labeling provides advantages in metabolic studies and analytical chemistry applications compared to its non-deuterated counterparts .
The selection between gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms for omega-3 arachidonic acid-d8 analysis involves critical considerations of sensitivity, specificity, and analytical throughput requirements [1] [2]. Gas chromatography-mass spectrometry demonstrates superior sensitivity with limits of detection reaching 0.05 picograms, utilizing negative chemical ionization and selected ion monitoring techniques [1] [2]. This exceptional sensitivity derives from the efficient derivatization of fatty acids to pentafluorobenzyl esters, which enhances electron capture and provides characteristic fragmentation patterns essential for structural confirmation [1].
The deuterated omega-3 arachidonic acid-d8 exhibits retention time of approximately 8.93 minutes under optimized gas chromatography conditions, with the molecular ion appearing at mass-to-charge ratio 311 [1]. The eight deuterium atoms positioned at carbons 8, 9, 11, 12, 14, 15, 17, and 18 create a distinctive mass shift of +8 daltons compared to the non-deuterated analog [3] [4]. This mass differential enables precise quantification through stable isotope dilution methodology, where the deuterated compound serves as an internal standard for quantifying endogenous arachidonic acid concentrations [5] [1].
Liquid chromatography-mass spectrometry offers complementary advantages, particularly in terms of sample preparation simplicity and analytical throughput [6] [7]. The method eliminates the derivatization step required for gas chromatography analysis, enabling direct injection of lipid extracts following protein precipitation or liquid-liquid extraction procedures [6]. Detection limits for liquid chromatography-mass spectrometry typically range from 5 to 10 nanograms per milliliter, which, while less sensitive than gas chromatography approaches, remains adequate for most biological applications [7].
The chromatographic separation in liquid chromatography-mass spectrometry utilizes C8 reversed-phase columns with water-methanol gradients containing tributylamine as an ion-pairing agent [6]. This configuration achieves baseline separation of omega-3 arachidonic acid-d8 within 15-20 minutes, with retention times dependent on the specific gradient conditions and column dimensions [6]. Electrospray ionization in negative mode produces predominantly molecular ion species at mass-to-charge ratio 311, facilitating accurate mass measurement and quantification [6] [7].
High-resolution mass spectrometry platforms, particularly Orbitrap systems, provide enhanced capabilities for distinguishing deuterated species from interfering compounds [8] [6]. The resolving power exceeding 100,000 enables differentiation between closely related mass species, such as distinguishing a C16:1 fatty acid with two 13C labels (mass 256.2313) from unlabeled C16:0 (mass 256.2402) [6]. This high mass accuracy proves essential when analyzing complex biological matrices containing multiple fatty acid species with similar nominal masses.
The chromatographic analysis of deuterated lipids presents several unique challenges that significantly impact analytical performance and data quality. The primary concern involves the chromatographic deuterium effect, which manifests as systematic retention time differences between protiated and deuterated analogs [9] [10]. This phenomenon can lead to misinterpretation of analytical results and compromise quantitative accuracy in metabolomics applications [9].
The magnitude of the chromatographic deuterium effect depends on multiple factors, including the degree of deuteration, the position of deuterium substitution, and the chromatographic conditions employed [9] [10]. For omega-3 arachidonic acid-d8, the eight deuterium atoms create measurable retention time shifts that can interfere with accurate quantification if not properly addressed [9]. The effect becomes more pronounced with increasing deuteration levels, as the cumulative impact of multiple deuterium substitutions alters the compound's interaction with the stationary phase [10].
Pentafluorophenyl stationary phases demonstrate superior performance in minimizing chromatographic deuterium effects compared to conventional octadecyl phases [9]. The electronic interactions between fluorine atoms in the stationary phase and the deuterated analytes provide stabilization that reduces retention time differences [9]. Optimization studies demonstrate 85-95% reduction in chromatographic deuterium effects when utilizing pentafluorophenyl columns under appropriate conditions [9].
Temperature control represents another critical parameter in deuterated lipid chromatography [11]. Elevated temperatures, while improving chromatographic efficiency, can promote degradation of sensitive deuterated compounds [11]. Low-temperature chromatography at 5-10 degrees Celsius maintains compound stability but results in peak broadening and reduced separation efficiency [11]. The optimization of temperature conditions requires balancing analytical performance against compound stability, often necessitating extended analysis times to achieve acceptable separation [11].
Matrix effects pose significant challenges in biological sample analysis, particularly when using liquid chromatography-mass spectrometry approaches [12] [13]. Complex biological matrices can suppress ionization of deuterated fatty acids, leading to reduced sensitivity and compromised quantitative accuracy [12]. Protein precipitation using organic solvents followed by liquid-liquid extraction effectively removes interfering components while maintaining analyte recovery [14] [6]. Sample preparation protocols typically achieve 70-90% reduction in matrix effects when properly optimized [14].
Background contamination from environmental sources, particularly palmitate and stearate, represents a persistent analytical challenge [6]. These ubiquitous fatty acids can interfere with quantification of target analytes, especially when present at trace concentrations [6]. Rigorous quality control measures, including frequent blank analysis and fresh solvent preparation, are essential for maintaining analytical integrity [6]. Regular monitoring of background signals enables identification of contamination sources and implementation of corrective measures [6].
Dual-isotope labeling methodologies represent advanced analytical approaches that enhance the specificity and information content of metabolic studies involving omega-3 arachidonic acid-d8 [15] [16] [17]. These strategies employ multiple isotopic labels simultaneously, enabling researchers to distinguish between different metabolic pathways and obtain quantitative flux information that would be impossible to achieve with single-label approaches [15] [16].
The fundamental principle of dual-isotope labeling relies on creating distinctive mass spectral signatures that can be unambiguously identified even in complex biological matrices [16]. For omega-3 arachidonic acid studies, dual-deuterium labeling strategies utilize compounds labeled with eight and sixteen deuterium atoms, creating characteristic doublet peaks separated by eight mass units [16]. This approach provides ten-fold improvement in analytical specificity compared to single-isotope methods, enabling detection of labeled species in the presence of numerous endogenous compounds with similar masses [15] [16].
Hydrophilic interaction liquid chromatography coupled with ion mobility mass spectrometry serves as the preferred analytical platform for dual-isotope studies [16]. This combination provides orthogonal separation mechanisms that enhance resolution of closely related lipid species while maintaining sensitivity for trace-level metabolites [16]. Ion mobility separation adds an additional dimension of compound characterization through collision cross-section measurements, improving identification confidence for deuterated metabolites [16].
The D-Tracer software platform enables automated extraction and quantification of dual-isotope labeled metabolites from complex mass spectral datasets [16]. This Python-based tool efficiently identifies signature doublet peaks characteristic of dual-labeled compounds, reducing manual data processing requirements and improving analytical throughput [16]. Integration with LiPydomics software provides comprehensive lipid identification based on retention time, collision cross-section, and mass-to-charge ratio data [16].
Carbon-13 and deuterium dual-labeling strategies offer complementary information about metabolic pathway utilization [18] [19]. Carbon-13 incorporation reflects acetyl-CoA pool labeling and fatty acid synthesis pathways, while deuterium incorporation from deuterated water provides information about de novo lipogenesis and fatty acid elongation processes [19]. High-resolution mass spectrometry platforms can distinguish these isotopic labels, enabling simultaneous quantification of both carbon and hydrogen metabolism [18].
The application of dual-isotope approaches to ferroptosis research demonstrates the power of these methodologies for mechanistic studies [15] [16]. Ferroptosis represents a form of regulated cell death dependent on lipid peroxidation, with arachidonic acid serving as a key substrate for the process [16]. Dual-isotope labeling enables tracking of exogenous arachidonic acid incorporation into cellular lipids and subsequent oxidation products, providing insights into the temporal dynamics of ferroptosis initiation [16].
Metabolic flux analysis utilizing dual-isotope labeling requires sophisticated computational approaches to deconvolute complex labeling patterns [18] [20]. The SIMPEL software framework provides tools for comprehensive analysis of isotopologue information from high-resolution mass spectrometry datasets [18]. This approach enables quantitative determination of metabolic fluxes through central carbon metabolism and lipid biosynthesis pathways, providing system-level understanding of cellular metabolism [18] [20].
Temporal dual-isotope labeling experiments reveal dynamic aspects of fatty acid metabolism that cannot be captured through static measurements [21] [20]. Sequential administration of different isotopic labels at defined time intervals enables characterization of metabolic pathway kinetics and regulation [21]. These approaches require careful experimental design to ensure adequate labeling periods while avoiding complete turnover of metabolite pools [21].
The validation of dual-isotope labeling results typically involves comparison with orthogonal analytical methods, such as nuclear magnetic resonance spectroscopy or complementary mass spectrometry approaches [22]. Cross-validation ensures that observed labeling patterns accurately reflect metabolic processes rather than analytical artifacts [22]. Computational modeling of expected isotopologue distributions provides additional validation of experimental results and metabolic interpretations [20] [23].